molecular formula C13H19BrN2O B14917273 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide

2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide

Cat. No.: B14917273
M. Wt: 299.21 g/mol
InChI Key: AHGSBLTXTXQSJF-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide is an organic compound characterized by the presence of a bromophenyl group, an amino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 3-methyl-2-butanone to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Compounds with a phenyl group instead of a bromophenyl group.

    Substitution: Derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
  • 2-((4-Fluorophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
  • 2-((4-Methylphenyl)amino)-N-(3-methylbutan-2-yl)acetamide

Uniqueness

2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-(4-bromoanilino)-N-(3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C13H19BrN2O/c1-9(2)10(3)16-13(17)8-15-12-6-4-11(14)5-7-12/h4-7,9-10,15H,8H2,1-3H3,(H,16,17)

InChI Key

AHGSBLTXTXQSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)CNC1=CC=C(C=C1)Br

Origin of Product

United States

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